4-Phenyl-1,3-thiazol-5-amine - 412311-69-4

4-Phenyl-1,3-thiazol-5-amine

Catalog Number: EVT-1710816
CAS Number: 412311-69-4
Molecular Formula: C9H8N2S
Molecular Weight: 176.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Hantzsch Thiazole Synthesis [, , ]: This classic method involves the reaction of α-haloketones with thiourea or its derivatives. Variations of this method employ thioamides or thiourea precursors.
  • Reaction with Carbon Disulfide []: This approach utilizes carbon disulfide in a multi-component reaction with primary amines and α-haloketones to produce substituted 1,3-thiazole-2(3H)-thiones.
  • Cyclization Reactions [, ]: Different cyclization strategies, often involving the formation of new bonds between nitrogen and carbon atoms, are employed to construct the 1,3-thiazole ring.
Molecular Structure Analysis
  • X-ray Crystallography [, , , , , , , ]: This technique provides detailed information about the three-dimensional arrangement of atoms within the molecule, including bond lengths, bond angles, and intermolecular interactions.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy [, , ]: NMR provides insights into the electronic environment of individual atoms and their connectivity within the molecule.
  • Infrared (IR) Spectroscopy [, , ]: IR spectroscopy helps identify functional groups present in the molecule by analyzing the characteristic vibrations of chemical bonds.
Chemical Reactions Analysis
  • Cycloaddition Reactions [, , , , ]: The double bond in the 1,3-thiazole ring can participate in cycloaddition reactions, leading to the formation of complex polycyclic structures.
Mechanism of Action
  • Enzyme Inhibition [, , ]: Many 1,3-thiazole derivatives exhibit inhibitory activity against various enzymes, interfering with their catalytic activity. Examples include inhibition of urease [], p38 MAP kinase [], and monoacylglycerol lipase [].
  • Receptor Antagonism [, ]: Some 1,3-thiazole derivatives act as antagonists for specific receptors, blocking the binding of agonists and interfering with downstream signaling pathways. Examples include antagonism of metabotropic glutamate receptor 5 [] and thromboxane A2 receptor [].
  • Antioxidant Activity []: Certain 1,3-thiazole derivatives possess antioxidant properties, scavenging free radicals and protecting cells from oxidative damage.
Applications
  • Antimicrobial Agents [, , , , ]: Many 1,3-thiazole derivatives possess potent antibacterial and antifungal activities, holding promise for developing new antibiotics and antifungals.
  • Anticancer Agents [, ]: Some 1,3-thiazole derivatives exhibit promising anticancer activity, inhibiting the growth and proliferation of cancer cells.
  • Anti-inflammatory Agents []: The ability of certain 1,3-thiazole derivatives to inhibit inflammatory mediators makes them attractive targets for developing new anti-inflammatory drugs.
  • Central Nervous System (CNS) Drugs [, ]: 1,3-thiazole derivatives targeting CNS receptors and enzymes have potential in treating neurological and psychiatric disorders.
  • Cardiovascular Drugs []: 1,3-thiazole derivatives with antithrombotic and antiplatelet activities show promise for developing new cardiovascular drugs.

N-(6-Substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine

  • Compound Description: This class of compounds features a 4-phenyl-1,3-thiazole ring system, similar to the target compound. The key distinction lies in the presence of an imine substituent at the 2-position of the thiazole ring, along with a benzothiazole moiety linked through the nitrogen of the imine. These compounds were synthesized and evaluated for their anti-tumor activity against various cancer cell lines, with the derivative containing a phenolic segment (2b) demonstrating the most promising cytotoxic profile. []

{4-(4-Chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid

  • Compound Description: This compound, while sharing the 1,3-thiazole ring with 4-Phenyl-1,3-thiazol-5-amine, exhibits significant structural differences. It features a 4-(4-chloro-3-fluorophenyl) substituent at the 2-position and a [4-(methyloxy)phenyl]acetic acid moiety at the 5-position of the thiazole ring. This compound is notable for its polymorphism, exhibiting two distinct crystal forms with differing thermodynamic stabilities. []

3-Amino-1-phenyl-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-one

  • Compound Description: This complex molecule incorporates a 4-phenyl-1,3-thiazol-2-yl moiety linked to a pyrazolone ring system through a hydrazine linker. Schiff bases derived from this compound were synthesized and tested for antimicrobial and antitubercular activities. Notably, compounds TZP4g and TZP4h exhibited significant activity against Bacillus subtilis and Aspergillus niger. []

2-Hydroxy-5-methylbenzaldehyde N-(4'-phenyl-1',3'-thiazol-2'-yl)semicarbazone

  • Compound Description: This compound features a 4-phenyl-1,3-thiazol-2-yl group connected to a semicarbazone moiety, further linked to a substituted benzaldehyde. This molecule acts as a tridentate ONO donor ligand, forming complexes with various transition metals (Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II)). These metal complexes exhibited antibacterial and antifungal activities against selected strains. []

N-Cyclohexyl-6-(5-aryl-2-furyl)imidazo[2,1-b][1,3,4]thiadiazol ([1,3]thiazol)-5-amine derivatives

    2-Amino-5-(4-methylphenyl)diazenyl-4-phenyl-1,3-thiazole

    • Compound Description: This compound shares the 4-phenyl-1,3-thiazole core with 4-Phenyl-1,3-thiazol-5-amine. It features a diazenyl group at the 5-position with a 4-methylphenyl substituent. Amide derivatives of this compound were synthesized and evaluated for their antibacterial and antifungal activities against Escherichia coli, Staphylococcus aureus, Aspergillus niger, and Aspergillus oryzae. []

    2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

    • Compound Description: This compound incorporates the 4-phenyl-1,3-thiazol-2-yl group, differing from 4-Phenyl-1,3-thiazol-5-amine in the position of the amine substituent and the presence of a chloroacetamide group. Its crystal structure, characterized by C-H⋯N and N-H⋯O hydrogen bonds, has been reported. []

    (E)-6-Chloro-N2-phenyl-N4-(4-phenyl-5-(phenyldiazenyl)-2λ3,3λ2-thiazol-2-yl)-1,3,5-triazine-2,4-diamine

    • Compound Description: This compound, while containing a 4-phenyl-1,3-thiazol-2-yl group, significantly differs from 4-Phenyl-1,3-thiazol-5-amine due to the presence of a triazine ring system and other substituents. The compound exhibited promising anti-MRSA activity in both experimental and theoretical studies. []

    5-Amino-4-(2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one

    • Compound Description: This molecule, bearing a 4-phenyl-1,3-thiazol-2-yl group linked to a pyrazolone ring system via a hydrazine linker, resembles the compound mentioned in paper []. Schiff bases derived from this compound exhibited noteworthy activity against Gram-positive bacteria and Mycobacterium tuberculosis. []
    • Relevance: The recurring presence of the 4-phenyl-1,3-thiazol-2-yl moiety in compounds displaying antitubercular activity, similar to the compound in paper [], reinforces its potential as a pharmacophore. While 4-Phenyl-1,3-thiazol-5-amine differs in the amine position and overall structure, this shared moiety warrants further investigation for potential antimycobacterial properties.

    3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate

    • Compound Description: This compound features a 4-phenyl-1,3-thiazol-2-yl moiety connected to a pyrrole ring through a carbamoyl linker. It was synthesized and characterized using spectroscopic techniques, though its biological activity remains unexplored in the provided abstract. []

    N-[4-(4-Substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine

    • Compound Description: This group of compounds features a 1,3-thiazole ring linked to a triazine ring system, structurally distinct from 4-Phenyl-1,3-thiazol-5-amine. These compounds were synthesized and evaluated for their antibacterial activity against various Gram-positive and Gram-negative bacteria. []

    N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715)

    • Compound Description: TAK-715 is a potent and orally active anti-rheumatoid arthritis agent. While it shares the 1,3-thiazole ring with 4-Phenyl-1,3-thiazol-5-amine, it differs significantly in its overall structure, featuring a pyridylbenzamide moiety linked to the thiazole ring. []

    4-[4-(Dimethylamino)phenyl]-5-(2,4-dimethyl-1,3-thiazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-thione

    • Compound Description: This compound features a 1,3-thiazole ring linked to a triazole ring system, differing significantly from 4-Phenyl-1,3-thiazol-5-amine. The research focuses on its crystal structure determined by X-ray crystallography. []

    1-[2-(R-Phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives

    • Compound Description: This group of compounds, synthesized via the Hantzsch method, includes various derivatives with different substituents on the phenyl ring. These compounds displayed notable antioxidant activity, with the introduction of specific substituents significantly impacting their potency. [, ]

    N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides

    • Compound Description: This research focuses on synthesizing fused heterocyclic compounds containing sulfonamide moieties. Although structurally diverse from 4-Phenyl-1,3-thiazol-5-amine, the study specifically mentions the synthesis of N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, highlighting the 1,3-thiazole ring as a shared structural element. []

    Ethyl 3-[N-[4-[4-[Amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperidin-4-yl]amino]propionate (SR 121787)

    • Compound Description: SR 121787 is a novel, orally active, non-peptide fibrinogen receptor (GpIIb-IIIa) antagonist. It contains a 1,3-thiazole ring as part of its structure but differs significantly from 4-Phenyl-1,3-thiazol-5-amine due to the presence of piperidine, propionate, and other functional groups. []

    3-Alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives

    • Compound Description: This class of compounds shares the 4-phenyl-1,3-thiazole core with 4-Phenyl-1,3-thiazol-5-amine. The primary difference lies in the thione group at the 2-position and an alkyl substituent at the 3-position of the thiazole ring. These compounds were synthesized via a novel three-component reaction involving a primary amine, carbon disulfide, and bromoacetophenone. []

    1-Oxa-4,6-dithia-8-azaspiro[4.4]non-7-enes

    • Compound Description: This class of compounds, featuring a spirocyclic dithiane ring system, is structurally distinct from 4-Phenyl-1,3-thiazol-5-amine. These compounds were synthesized via a Lewis acid-catalyzed reaction between 1,3-thiazole-5(4H)-thiones and oxiranes. []

    Methyl 5,6-Dihydro-1,3(4H)-thiazine-4-carboxylates

      (5Z)-5-Arylidene-2-thioxo-1,3-thiazolidin-4-ones and (5Z)-2-Amino-5-arylidene-1,3-thiazol-4(5H)-ones

      • Compound Description: These two classes of compounds, synthesized using microwave irradiation, feature a 1,3-thiazolidin-4-one or 1,3-thiazol-4(5H)-one core, respectively. While structurally distinct from 4-Phenyl-1,3-thiazol-5-amine, they showcase the potential of modified thiazole derivatives as protein kinase inhibitors. Notably, compound 3e exhibited nanomolar potency against DYRK1A. []

      Spirocyclic 1,3-dithiolanes

      • Compound Description: These compounds, characterized by a spirocyclic 1,3-dithiolane core, differ significantly from 4-Phenyl-1,3-thiazol-5-amine. They were synthesized via a regioselective 1,3-dipolar cycloaddition reaction between thiocarbonyl ylides and 1,3-thiazole-5(4H)-thiones. []

      3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP)

      • Compound Description: MTEP is a selective metabotropic glutamate receptor type 5 (mGlu5) antagonist used to reduce L-DOPA-induced dyskinesia (LID) in Parkinson's disease. It contains a 1,3-thiazole ring, but its overall structure differs significantly from 4-Phenyl-1,3-thiazol-5-amine due to the presence of a pyridine ring and an ethynyl linker. []

      5-Bromo-2-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone

      • Compound Description: This compound incorporates a 4-phenyl-1,3-thiazol-2-yl group linked to a hydrazone moiety, further connected to a brominated salicylaldehyde. The molecule exhibits intramolecular hydrogen bonding and forms centrosymmetric dimers in its crystal structure. []

      N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

      • Compound Description: This compound features a 1,3-thiazole ring embedded within a complex structure that includes pyrazole and acetamide moieties. It was synthesized and characterized using spectroscopic techniques. []

      4-(Naphthalen-2-yl)-N-[(Z)-4-propoxybenzylidene]-1,3-thiazol-2-amine

      • Compound Description: This compound features a 1,3-thiazole ring with a naphthalene substituent, distinct from the phenyl substitution in 4-Phenyl-1,3-thiazol-5-amine. The compound's crystal structure, characterized by C—H⋯π interactions and π–π stacking, has been reported. []

      Dithiaspirobicycles

      • Compound Description: These compounds, characterized by a spirocyclic dithiane system fused to the 1,3-thiazole ring, differ significantly from 4-Phenyl-1,3-thiazol-5-amine. They were synthesized via radical cyclization of alkenyl-substituted 4,5-dihydro-1,3-thiazole-5-thiols. []

      5-[(Dimethylamino)methylidene]-4-[3/4-(trifluoromethylphenyl)amino]-1,3-thiazol-2(5H)-ones

      • Compound Description: These compounds feature a 1,3-thiazol-2(5H)-one core with a (dimethylamino)methylidene substituent at the 5-position, differing from the structure of 4-Phenyl-1,3-thiazol-5-amine. The research focuses on their proton tautomerism and conformational preferences. []

      4,4-Dimethyl-2-phenyl-1,3-thiazol-5(4H)-thione

      • Compound Description: This compound serves as a versatile building block in various synthetic transformations involving its reactive C=S group. It has been utilized in reactions with organic azides, diazomethane, and carbonyl ylides to afford diverse heterocyclic compounds. [, , ]

      Alkyl (Z)-2-(2-amino-4-oxo-1,3-thiazol-5(4H)-yliden)acetates

      • Compound Description: This class of compounds features a 1,3-thiazol-5(4H)-one core with an exocyclic double bond at the 5-position, distinct from 4-Phenyl-1,3-thiazol-5-amine. The research highlights their stereoselective synthesis in solvent-free conditions. []

      Substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines

      • Compound Description: This group of compounds incorporates a 1,3-thiazole ring attached to a phenylpyrrolidinone moiety. They were synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacterial strains, exhibiting promising activity compared to oxytetracycline. []

      3-(2-Phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-Phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles

      • Compound Description: These two series of compounds feature a 2-phenyl-1,3-thiazol-4-yl group linked to either an indole or a 7-azaindole moiety. These compounds were synthesized using the Hantzsch reaction and evaluated for their antitumor activity. []

      3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

      • Compound Description: These compounds incorporate a 1,3-thiazole ring within a complex structure involving oxadiazole and propanamide moieties. They exhibited potent urease inhibitory activity and demonstrated low cytotoxicity. []

      (4R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([18F]T-401)

      • Compound Description: [18F]T-401 is a positron-emission tomography (PET) imaging agent designed for visualizing monoacylglycerol lipase (MAGL). It contains a 1,3-thiazole ring within a complex structure, incorporating piperazine and pyrrolidinone moieties. []

      4-[4-(4-Methoxyphenyl)-5-(2-phenylquinazolin-4-yl)-1,3-thiazol-2-yl]morpholine and N4-[5-(4-methoxyphenyl)-1,3-oxathiol-2-yliden]-(2-phenylquinazolin-4-yl)-amine

      • Compound Description: This research describes the synthesis of two distinct compounds: a 1,3-thiazole derivative containing a morpholine ring and a quinazoline moiety, and a 1,3-oxathiol derivative also incorporating a quinazoline ring. Both compounds were obtained through different reaction pathways involving N3,N3-(3-oxapentan-1,5-diyl)-N1-(2-phenyl-3,4-dihydroquinazolin-4-yliden)thiourea and 4-methoxyphenacyl bromide. []

      3-Methyl-2-methylthio-5-phenyl-(1,3-thiazol-4-ylio)oxide and 3-Methyl-4-methylthio-5-phenyl-1,3-thiazol-2-one

      • Compound Description: This research focuses on the photochemical rearrangement of 3-methyl-2-methylthio-5-phenyl-(1,3-thiazol-4-ylio)oxide, a mesoionic compound, to its isomeric form, 3-methyl-4-methylthio-5-phenyl-1,3-thiazol-2-one. []

      Mesoionic 1,3-Oxazol-5-one and 1,3-Thiazol-5-one

      • Compound Description: These compounds represent a class of mesoionic heterocycles containing either an oxazole or a thiazole ring, differing from the structure of 4-Phenyl-1,3-thiazol-5-amine. The research investigates their thermal and photochemical reactivity, highlighting their distinct behavior in cycloaddition and ring-opening reactions. []

      Properties

      CAS Number

      412311-69-4

      Product Name

      4-Phenyl-1,3-thiazol-5-amine

      IUPAC Name

      4-phenyl-1,3-thiazol-5-amine

      Molecular Formula

      C9H8N2S

      Molecular Weight

      176.24 g/mol

      InChI

      InChI=1S/C9H8N2S/c10-9-8(11-6-12-9)7-4-2-1-3-5-7/h1-6H,10H2

      InChI Key

      FWBPWYBJDHHKRC-UHFFFAOYSA-N

      SMILES

      C1=CC=C(C=C1)C2=C(SC=N2)N

      Canonical SMILES

      C1=CC=C(C=C1)C2=C(SC=N2)N

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.